molecular formula C14H26O2 B110262 (Z)-9-Dodecen-1-ol acetate CAS No. 16974-11-1

(Z)-9-Dodecen-1-ol acetate

Cat. No. B110262
CAS RN: 16974-11-1
M. Wt: 226.35 g/mol
InChI Key: MFFQOUCMBNXSBK-PLNGDYQASA-N
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Description

“(Z)-9-Dodecen-1-ol acetate” likely refers to an organic compound made up of carbon, hydrogen, and oxygen atoms. It seems to be a specific type of ester, which are often characterized by their pleasant smells .


Molecular Structure Analysis

The molecular structure of a compound like “(Z)-9-Dodecen-1-ol acetate” would typically be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(Z)-9-Dodecen-1-ol acetate” would typically be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in different solvents, and reactivity with other chemicals . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the search results.

Scientific Research Applications

Pheromone Research in Agricultural Pest Control

  • Insect Attractant and Communication Disruption : (Z)-9-dodecen-1-ol acetate plays a significant role in insect communication, particularly as a pheromone in various moth species. It has been identified as an effective attractant for the fall armyworm, Spodoptera frugiperda, and other Lepidoptera species. This compound has been tested for its potential to disrupt pheromone communication between male and female moths, which could be a viable method for controlling pest populations in agriculture (Mitchell et al., 1974).

  • Controlled Release in Pest Management : Studies have explored the use of controlled-release dispensers, such as laminated plastic strips and polyethylene vials, for distributing (Z)-9-dodecen-1-ol acetate in agricultural settings. These methods are explored to attract and monitor pest populations effectively, offering a potential tool for integrated pest management (Tingle & Mitchell, 2004).

Synthesis and Chemical Analysis

  • Synthetic Production : The chemical synthesis of (Z)-9-dodecen-1-ol acetate and related compounds has been a subject of research, aiming to create efficient methods for producing these pheromones for practical applications. These studies focus on developing cost-effective and scalable synthesis processes (Julia & Stacino, 1986).

  • Analytical Techniques : Research has also delved into methods for measuring release rates from formulations containing (Z)-9-dodecen-1-ol acetate and other semiochemicals. This involves developing apparatus and procedures for quantifying the release rates, which is critical for ensuring the effectiveness of pheromone-based pest control strategies (Cross et al., 1980).

properties

IUPAC Name

[(Z)-dodec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFQOUCMBNXSBK-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6035524
Record name (Z)-Dodec-9-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-9-Dodecen-1-ol acetate

CAS RN

16974-11-1
Record name (Z)-9-Dodecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16974-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Dodecenyl acetate, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Dodecen-1-ol, 1-acetate, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-Dodec-9-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-9-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.307
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-DODECENYL ACETATE, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWM7282GA1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
RL Jones, AN Sparks - Journal of Chemical Ecology, 1979 - Springer
(Z)-9-Tetradecen-1-ol acetate [(Z)-9-TDA], identified originally as the sex pheromone of the fall armyworm,Spodoptera frugiperda (JE Smith), acted as a secondary sex pheromone when …
Number of citations: 45 link.springer.com
ER Mitchell, WW Copeland, AN Sparks… - Environmental …, 1974 - academic.oup.com
… These 2 chemicals and Z -9-dodecen-1-ol acetate subsequently were field tested as pheromone-communication disruptants. ( Z )-9-dodecen-1-ol acetate and ( Z,E )-9,12-tetradecadien-…
Number of citations: 59 academic.oup.com
MT Smith, LM McDonough, S Voerman… - Entomologia …, 1987 - Wiley Online Library
Electroantennogram (EAG) measurements of male Cydia caryana moth antennal olfactory response to monounsaturated 12 and 14 carbon alcohols and acetates indicated that the (E)‐…
Number of citations: 5 onlinelibrary.wiley.com
FC Tingle, ER Mitchell - Journal of Chemical Ecology, 1978 - Springer
Laminated plastic strips and polyethylene vials used for dispensing (Z)-9-dodecen-1-ol acetate attracted maleSpodoptera frugiperda (JE Smith) in similar numbers for comparable …
Number of citations: 9 link.springer.com
JH Tumlinson, ER Mitchell, PEA Teal, RR Heath… - Journal of Chemical …, 1986 - Springer
Analyses of extracts of pheromone glands and of volatiles from calling female fall armyworm moths,Spodoptera frugiperda (JE Smith), revealed the presence of the following compounds…
Number of citations: 142 link.springer.com
LM McDonough, HG Davis, S Voerman - Journal of chemical ecology, 1987 - Springer
Electroantennogram (EAG) responses of maleRhopobota naevana (Hübner), the blackheaded fireworm, to all of the monoene straightchain 12- and 14-carbon alcohols and acetates …
Number of citations: 19 link.springer.com
CR Ward, ER Mitchell, AN Sparks, H Serrate… - Florida …, 1980 - JSTOR
Pheromones for the fall armyworm, Spodoptera frugiperda (JE Smith), and 4 other lepidopterous pest species were field tested for attractancy in Bolivia in February 1978. The fall …
Number of citations: 7 www.jstor.org
LM McDonough, HG Davis, CL Smithhisler… - Journal of chemical …, 1990 - Springer
When electroantennographic responses of maleYponomeuta malinellus Zeller to model compounds were determined at dosages of 0.3–30 ng, the strongest responses were obtained …
Number of citations: 5 link.springer.com
AN Sparks - Florida Entomologist, 1980 - journals.flvc.org
Four closely related pheromone compounds have been identified from virgin female fall armyworms, Spodoptera frugiperda (JE Smith). Of these,(Z)-9-dodecen-1-ol acetate [(Z)-9-DDA], …
Number of citations: 10 journals.flvc.org
ER Mitchell - Environmental Entomology, 1976 - academic.oup.com
( Z,E )-9,l2-tetradecadien-1-ol acetate ( Z,E -9,12-TDDA), ( Z )-9-tetradecen-1-ol acetate ( Z -9-TDA), and ( Z )-9-dodecen-1-ol acetate ( Z -9-DDA) significantly reduced captures of ♂ …
Number of citations: 14 academic.oup.com

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